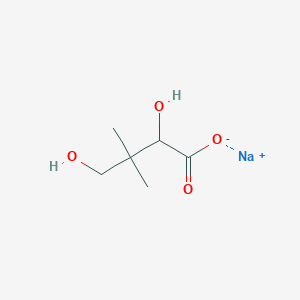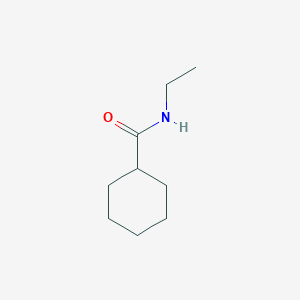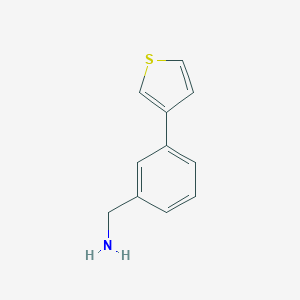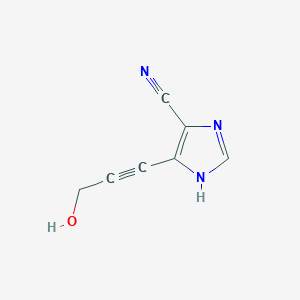
(1,2-Dimethylpyrazolidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Dimethylpyrazolidin-4-yl)methanamine, also known as DMPM, is a chemical compound that has been extensively researched in the field of medicinal chemistry. DMPM is a heterocyclic compound that contains a pyrazolidine ring and an amine functional group. This molecule has shown potential as a drug candidate for various diseases due to its unique properties.
作用機序
The mechanism of action of (1,2-Dimethylpyrazolidin-4-yl)methanamine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of reactive oxygen species (ROS) and the activation of the p53 tumor suppressor pathway. This compound has also been shown to increase the levels of certain cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
実験室実験の利点と制限
One advantage of using (1,2-Dimethylpyrazolidin-4-yl)methanamine in lab experiments is its ability to induce cell death in cancer cells, making it a potential candidate for cancer therapy. However, this compound has also been shown to have cytotoxic effects on normal cells, which could limit its use in clinical applications. Additionally, this compound is not very soluble in water, which could make it difficult to administer in vivo.
将来の方向性
Future research on (1,2-Dimethylpyrazolidin-4-yl)methanamine could focus on its potential use in combination therapy with other cancer drugs. Studies could also investigate the use of this compound in other diseases, such as neurodegenerative disorders. Further research could also explore the development of more soluble forms of this compound for clinical use.
合成法
(1,2-Dimethylpyrazolidin-4-yl)methanamine can be synthesized through several methods, including the reaction of 2-methylpyrazolidin-4-one with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 2-methylpyrazolidin-4-one with paraformaldehyde and hydrogen gas over a palladium catalyst.
科学的研究の応用
(1,2-Dimethylpyrazolidin-4-yl)methanamine has been studied extensively for its potential use in cancer therapy. Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of tumors in animal models.
特性
IUPAC Name |
(1,2-dimethylpyrazolidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3/c1-8-4-6(3-7)5-9(8)2/h6H,3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDWRCZHEYCQEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CN1C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)
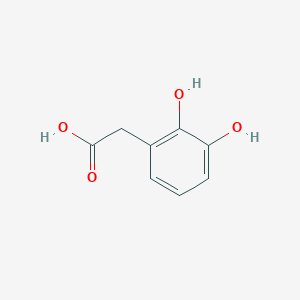
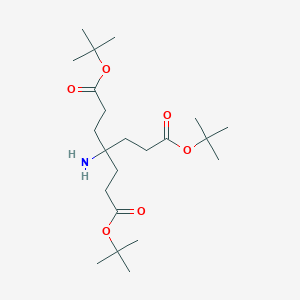
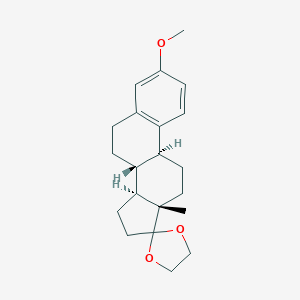
![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)

